![molecular formula C18H19N3O2 B2547170 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole CAS No. 338954-74-8](/img/structure/B2547170.png)
2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole
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Overview
Description
The compound "2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential as antimicrobial and anticancer agents. The presence of the nitro group and various substituents on the benzimidazole core can significantly influence the compound's biological activity and physical properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of aromatic aldehydes with o-phenylenediamines. In the case of the compounds studied in the provided papers, this process was catalyzed by sodium metabisulfite and yielded good to excellent results, with yields ranging from 46 to 99%. Following the initial formation of 2-arylbenzimidazole derivatives, N-alkylation was performed using either conventional heating or microwave irradiation to diversify the structures . Another method mentioned involves the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole, using acetic acid or triethylamine in acetonitrile as the solvent .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the presence of a nitro group and various alkyl substituents, has been established through techniques such as proton nuclear magnetic resonance (p.m.r.) spectroscopy. These structural features are crucial as they can affect the compound's interaction with biological targets .
Chemical Reactions Analysis
The nitration of benzimidazole derivatives, as mentioned in the papers, is a key reaction that introduces the nitro group into the molecule. This reaction is significant as nitro groups are often associated with antimicrobial and anticancer properties. The nitration process can yield different isomers, and the exact position of the nitro group can be confirmed through spectroscopic methods .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole" are not detailed in the provided papers, benzimidazole derivatives, in general, have been characterized by their ultraviolet spectral behavior in solvents like DMSO. These properties are important for understanding the compound's behavior in biological systems and for the development of pharmaceutical applications .
Scientific Research Applications
Antimicrobial Activity
- Antitubercular Activity: Nitroimidazoles like PA-824 show promising antitubercular properties. Modifications to improve water solubility have been explored without impacting their antimycobacterial activity (Xiaojing Li et al., 2008).
- Antibacterial and Antiprotozoal Effects: Benzimidazole derivatives have been synthesized and tested for their antibacterial and antiprotozoal activities, showing significant effectiveness against various pathogens (Z. Kazimierczuk et al., 2002).
Anticancer Activity
- Cytotoxic Effects Against Cancer Cells: Certain benzimidazole derivatives have been evaluated for their potential anticancer agents, with specific compounds showing selective cytotoxicity towards human neoplastic cell lines (Aurelio Romero-Castro et al., 2011).
Enzymatic Inhibition
- Tyrosinase Inhibitory Activity: Novel hybrid compounds containing benzimidazole moieties have been investigated for their inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis, indicating potential applications in treating hyperpigmentation disorders (M. B. Tehrani et al., 2019).
Drug Metabolizing Enzyme Induction
- Impact on Drug-Metabolizing Enzymes: Albendazole, a benzimidazole derivative, has been shown to induce certain drug-metabolizing enzymes in rat liver, suggesting implications for drug interactions and metabolism (H. Souhaili-el Amri et al., 1988).
Safety and Hazards
properties
IUPAC Name |
2,5,6-trimethyl-1-[(3-methylphenyl)methyl]-4-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-6-5-7-15(8-11)10-20-14(4)19-17-16(20)9-12(2)13(3)18(17)21(22)23/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDIQONKTIPEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole |
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